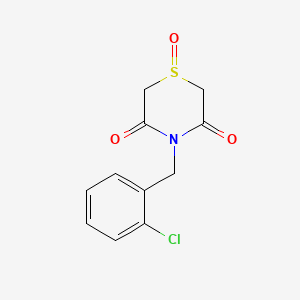![molecular formula C19H17ClN2O3S B3036043 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide CAS No. 338960-28-4](/img/structure/B3036043.png)
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide
Vue d'ensemble
Description
The compound 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their biological activities. The sulfoxide group in such compounds is typically introduced through oxidation reactions and can significantly affect the chemical and biological properties of the molecule .
Synthesis Analysis
The synthesis of pyrimidine sulfoxides, such as the compound , involves the oxidation of chloropyrimidines. In a study, the oxidation of 6-amino-2-methylthio-4-methoxy- and 4-chloropyrimidines led to the formation of corresponding sulfoxides. The reactivity of these sulfoxides towards nucleophiles was investigated, which is crucial for the synthesis of new pyrimidine derivatives. The structures of the synthesized compounds were confirmed using UV and NMR spectroscopy, and the study also discussed tautomerism issues .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction. This technique provides detailed information about the arrangement of atoms within the crystal and can reveal the presence of molecular pairs and the overall crystal architecture. Such structural analyses are essential for understanding the physical properties and potential interactions of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including sulfonation, nitration, and reactions with active methylene compounds. For instance, chlorophenols can be sulfonated using sulfuric acid or SO3 in aprotic solvents, leading to different isomer distributions. The reactivity of pyrimidine sulfoxides towards nucleophiles can be exploited to synthesize a variety of heterocyclic compounds, such as thiazole and pyrimidinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including sulfoxides, are influenced by their molecular structure. The presence of different functional groups, such as sulfoxide, sulfone, or chloro groups, can affect properties like solubility, melting point, and reactivity. Toxicity studies on related compounds, such as p-chlorophenyl methyl sulfoxide, have shown that these chemicals can have subchronic effects in rodents and primates, including CNS depression, anorexia, and changes in liver and kidney weights. Such studies are crucial for determining the safety and potential risks associated with the use of these compounds .
Applications De Recherche Scientifique
Chemical Interactions and Molecular Structure
Sulfonation Processes : The sulfonation of related compounds, like phenyl methanesulfonates, reveals insights into the chemical reactivity and potential applications of similar sulfoxides in industrial and research contexts. The specific sulfonation patterns and reactivity with sulfur trioxide (SO3) demonstrate the molecular interactions at play (Wit, Woldhuis, & Cerfontain, 2010).
Laccase Oxidation : Studies on the oxidation of phenolic azo dyes using laccase from Pyricularia oryzae, involving similar methoxy and chloro substituents, offer insights into the enzymatic degradation and potential environmental applications of these types of compounds (Chivukula & Renganathan, 1995).
Crystal and Molecular Structure Analysis : The synthesis and structural analysis of compounds similar to 4-Chlorophenyl sulfoxide, such as 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, provide valuable insights into their crystallographic characteristics and potential applications in material science and drug development (Guo & Shun, 2004).
Enthalpy of Hydrogen Bond Formation : The enthalpies of hydrogen bond formation in systems involving similar compounds, like diphenylamines and dimethyl sulfoxide, shed light on the thermodynamic aspects of molecular interactions, crucial for understanding the behavior of sulfoxides in various environments (Hirota, Shinozuka, & Hamada, 1974).
Oxidation Studies : Research on the oxidation of related sulfoxides, such as methyl (methylthio)methyl sulfoxide, contributes to our understanding of the chemical properties and potential applications of 4-Chlorophenyl sulfoxides in organic synthesis and industrial processes (Ogura, Suzuki, & Tsuchihashi, 1980).
Reactivity with Nucleophiles : Investigations into the reactivity of similar benzo[b]thiophene sulfoxides towards various sulfur- and oxygen-containing nucleophiles provide a framework for understanding the chemical behavior and potential applications of 4-Chlorophenyl sulfoxides in organic synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-13-21-15(12-26(23)18-9-3-14(20)4-10-18)11-19(22-13)25-17-7-5-16(24-2)6-8-17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHXTLKDPNZPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)CS(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141152 | |
| Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide | |
CAS RN |
338960-28-4 | |
| Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)


![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)


![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)
![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)
